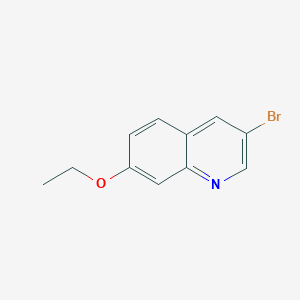

3-Bromo-7-ethoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

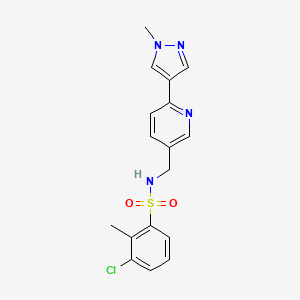

3-Bromo-7-ethoxyquinoline is a compound that falls within the broader class of quinoline derivatives, which are aromatic nitrogen compounds with a wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and ethoxy groups on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, potentially leading to unique reactivity and biological activity.

Synthesis Analysis

The synthesis of 3-bromoquinoline derivatives, including 3-Bromo-7-ethoxyquinoline, can be achieved through various methods. One approach involves a regioselective synthesis via a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes . This method demonstrates versatility as it can be applied to other quinoline derivatives using appropriate alkynes. Additionally, the synthesis of brominated tetrahydroisoquinolines has been reported, which could provide insights into the synthesis of related structures .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods such as FTIR, NMR spectroscopy, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations can be used to predict and confirm the molecular structure, providing a comparison with experimental data. The molecular electrostatic potential and frontier molecular orbitals can also be investigated using DFT, revealing some physicochemical properties of the compounds .

Chemical Reactions Analysis

Brominated quinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, reactions of bromoethoxyisoquinolines with potassium amide in liquid ammonia result in nucleophilic substitution of the bromo atom and, in some cases, the ethoxy group . Moreover, brominated quinolines can be used as intermediates for coupling reactions, such as palladium-catalyzed cross-coupling with phenylboric acids to yield arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-ethoxyquinoline can be inferred from related brominated quinolines. For example, brominated hydroxyquinolines have been shown to possess greater single-photon quantum efficiency than other photolabile protecting groups and are sensitive to multiphoton-induced photolysis, which could be relevant for in vivo applications . The solubility and fluorescence properties of these compounds are also of interest, as they can affect their utility in biological systems . Additionally, the crystal structure of brominated quinolines can reveal intermolecular and intramolecular hydrogen bonding, which influences how these molecules pack in the solid state10.

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

3-Bromo-7-ethoxyquinoline serves as a crucial intermediate in the synthesis of complex molecules, including those with potential biological activities. For example, a study described the synthesis of 8-bromoisoquinolines and highlighted the mechanism for forming secondary amine-BH3 complexes, showcasing the compound's role in creating intricate molecular structures (Armengol, Helliwell, & Joule, 2000).

Material Science and Photolabile Protecting Groups

In the field of material science, brominated hydroxyquinoline derivatives, closely related to 3-Bromo-7-ethoxyquinoline, have been employed as photolabile protecting groups. These compounds exhibit sensitivity to multiphoton excitation, making them useful in developing materials that require precise photochemical control (Fedoryak & Dore, 2002).

Organic Synthesis and Cyclization Reactions

The compound also plays a significant role in organic synthesis, particularly in cyclization reactions that form the backbone of many organic compounds. A study presented a versatile reagent in the Skraup-type synthesis, utilizing 2,2,3-Tribromopropanal for transforming anilines into 3-bromoquinolin-6-ols, demonstrating the compound's utility in synthesizing quinoline derivatives with potential applications in various fields (Lamberth et al., 2014).

Advanced Chemical Synthesis Techniques

Further research has highlighted advanced chemical synthesis techniques involving 3-Bromo-7-ethoxyquinoline derivatives. One study detailed the synthesis and crystal structure of acyclic secondary amine-borane, illustrating the compound's role in developing new methodologies for chemical synthesis and analysis (Zhou et al., 2022).

Safety and Hazards

The safety information for 3-Bromo-7-ethoxyquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetics of a drug involves how it is absorbed, distributed, metabolized, and excreted (ADME). For 3-Bromo-7-ethoxyquinoline, it has been suggested that it has high gastrointestinal absorption and is BBB permeant . It is also suggested to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .

Action Environment

The action of 3-Bromo-7-ethoxyquinoline, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more. For instance, it is recommended to store this compound in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect the stability and efficacy of 3-Bromo-7-ethoxyquinoline .

Propiedades

IUPAC Name |

3-bromo-7-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMQZIZRSNZDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=C(C=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-ethoxyquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)

![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)